LiriopemuscaribailysaponinsC is a complex chemical compound belonging to the class of saponins, which are glycosides with a steroid or triterpenoid aglycone. Saponins are known for their surfactant properties and biological activities, including antimicrobial and antifungal effects. LiriopemuscaribailysaponinsC is derived from the plant genus Liriope, which is part of the Asparagaceae family. This compound has garnered interest due to its potential therapeutic applications and its unique structural characteristics.
LiriopemuscaribailysaponinsC is primarily sourced from the Liriope muscari plant, commonly known as big blue lilyturf. This plant is native to East Asia and is often used in traditional medicine for its various health benefits. The extraction of saponins from Liriope muscari involves specific methods that preserve their bioactivity while ensuring purity.
LiriopemuscaribailysaponinsC can be classified under:
The synthesis of LiriopemuscaribailysaponinsC typically involves extraction from natural sources followed by purification processes such as chromatography. Chemical synthesis may also be employed to create analogs for study purposes.
LiriopemuscaribailysaponinsC features a complex molecular structure characterized by:
The molecular formula and weight, along with specific stereochemistry, can be determined through spectroscopic analysis. For example, NMR data may reveal the arrangement of functional groups and confirm the presence of specific sugar moieties.
LiriopemuscaribailysaponinsC can participate in various chemical reactions typical of saponins, including:
The stability of LiriopemuscaribailysaponinsC under different pH conditions can be studied through controlled experiments, assessing how it reacts with various reagents.
The mechanism of action for LiriopemuscaribailysaponinsC involves:
Research indicates that LiriopemuscaribailysaponinsC exhibits significant antimicrobial activity against various pathogens, which can be quantitatively measured through Minimum Inhibitory Concentration (MIC) assays.
Relevant data on these properties can be obtained through standardized testing methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
LiriopemuscaribailysaponinsC has potential applications in:
Research continues to explore its full range of applications, particularly in developing new therapeutic agents based on its unique structural characteristics and biological activities.
LiriopemuscaribailysaponinsC exerts significant anti-thrombotic effects by targeting key transcriptional regulators of coagulation. It suppresses the expression of Tissue Factor (TF), a primary initiator of the extrinsic coagulation cascade, at the messenger ribonucleic acid (mRNA) level. This downregulation occurs via inhibition of Nuclear Factor Kappa B activation, which normally promotes TF transcription in vascular endothelial cells during inflammation [1]. Concurrently, LiriopemuscaribailysaponinsC reduces the expression of Interleukin-6 (IL-6), a pro-inflammatory cytokine that amplifies thrombotic responses by stimulating platelet production and enhancing fibrinogen synthesis. Experimental studies confirm a dose-dependent reduction in IL-6 mRNA in human endothelial cells, with a 50% decrease observed at 10 μM concentrations after 24-hour exposure [6] [1]. This dual suppression disrupts the crosstalk between inflammation and coagulation, positioning the compound as a modulator of thromboinflammatory pathologies.
Beyond transcriptional regulation, LiriopemuscaribailysaponinsC directly influences enzymatic components of the coagulation cascade. It inhibits Factor Xa (FXa), a serine protease responsible for thrombin generation, with a half-maximal inhibitory concentration (IC₅₀) of 8.2 μM in vitro [3]. The compound also attenuates the activity of thrombin (Factor IIa), reducing fibrin formation by 65% at 20 μM in platelet-poor plasma models [6]. These effects are mediated through allosteric interference with coagulation factor zymogen activation rather than direct enzymatic inhibition. Table 1 summarizes key molecular interactions:
Table 1: Modulation of Coagulation Pathways by LiriopemuscaribailysaponinsC
| Target Molecule | Effect | Experimental Model | Magnitude of Effect |
|---|---|---|---|
| Tissue Factor | mRNA downregulation | Human endothelial cells | 50% reduction at 10 μM |
| Interleukin-6 | mRNA downregulation | Human endothelial cells | 48% reduction at 10 μM |
| Factor Xa | Activity inhibition | In vitro enzymatic assay | IC₅₀ = 8.2 μM |
| Thrombin (IIa) | Fibrin formation suppression | Platelet-poor plasma | 65% reduction at 20 μM |
LiriopemuscaribailysaponinsC triggers intrinsic apoptosis in malignant cells by modulating B-cell lymphoma 2 (Bcl-2) family proteins. It upregulates the pro-apoptotic protein Bcl-2-associated X protein (Bax) by 3.5-fold while downregulating anti-apoptotic Bcl-2 by 70% in colorectal adenocarcinoma (HCT116) cells, altering the Bax/Bcl-2 ratio to favor mitochondrial outer membrane permeabilization [4] [8]. Subsequent cytochrome c release activates caspase-9 (initiator caspase) and caspase-3 (executioner caspase), with studies showing 4-fold increased caspase-3/9 activities after 48-hour exposure at 25 μM [4] [8]. This pathway dominates in epithelial-derived carcinomas, including hepatocellular and non-small cell lung cancers, where apoptosis induction correlates with reduced tumor volume in xenograft models.
The compound exhibits context-dependent autophagy modulation, acting as both an inducer and inhibitor based on cellular stress conditions. In nutrient-deprived cancer cells, LiriopemuscaribailysaponinsC inhibits the Mammalian Target of Rapamycin pathway, activating Unc-51 Like Autophagy Activating Kinase 1 and promoting autophagosome formation [4]. Concurrently, it enhances the binding of Beclin-1 to Vacuolar Protein Sorting 34, increasing phosphatidylinositol 3-phosphate production essential for autophagy initiation [1] [4]. Paradoxically, under hypoxic conditions, it suppresses autophagic flux by blocking lysosomal acidification, leading to cytotoxic autophagosome accumulation. This dual regulation destabilizes cancer cell metabolism, contributing to its antitumor efficacy.
Reactive Oxygen Species generation is a critical mechanism underlying LiriopemuscaribailysaponinsC’s cytotoxicity. Treatment with 30 μM of the compound increases intracellular Reactive Oxygen Species levels by 220% in HCT116 cells within 6 hours, overwhelming antioxidant defenses [4]. This oxidative stress damages mitochondrial DNA, inhibits electron transport chain complexes I and III, and perpetuates a Reactive Oxygen Species amplification loop. The cytotoxicity is abrogated by pre-treatment with N-acetylcysteine (a Reactive Oxygen Species scavenger), confirming oxidative damage as a primary cell death mechanism in colorectal adenocarcinoma models.
LiriopemuscaribailysaponinsC demonstrates selective cytotoxicity against diverse cancer cell lineages while sparing non-transformed cells. Table 2 details its half-maximal inhibitory concentration values:
Table 2: Cytotoxic Activity of LiriopemuscaribailysaponinsC in Human Cancer Cell Lines
| Cell Line | Tumor Type | Half-Maximal Inhibitory Concentration (μM) | Reference |
|---|---|---|---|
| MDA-MB-435 | Breast carcinoma | 12.4 ± 1.2 | [2] |
| HepG2 | Hepatocellular carcinoma | 18.7 ± 0.9 | [8] |
| A549 | Non-small cell lung cancer | 21.3 ± 2.1 | [5] |
| HCT116 | Colorectal adenocarcinoma | 15.8 ± 1.5 | [4] |
| MCF-10A (normal) | Non-tumorigenic breast | >100 | [8] |
Mechanistically, selectivity arises from preferential uptake by cancer cells via membrane cholesterol-rich lipid rafts and heightened metabolic vulnerability to mitochondrial disruption [2] [5]. Breast carcinoma (MDA-MB-435) exhibits the greatest sensitivity due to constitutive Reactive Oxygen Species stress and deficient glutathione synthesis.
LiriopemuscaribailysaporinsC disrupts cytokine networks by inhibiting Tumor Necrosis Factor Alpha/Interleukin-1β-driven inflammation. In lipopolysaccharide-activated macrophages, it reduces Tumor Necrosis Factor Alpha, Interleukin-1β, and Interleukin-6 secretion by 62%, 58%, and 71%, respectively, at 15 μM [6] [7]. This occurs through blockade of Toll-Like Receptor 4 dimerization and subsequent inhibition of Mitogen-Activated Protein Kinase phosphorylation (extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, p38). The compound additionally downregulates inducible Nitric Oxide Synthase expression, reducing nitric oxide production by 80% at 20 μM, which contributes to its anti-edematous effects in acute inflammation models [6].
The compound selectively inhibits Nod-Like Receptor Family Pyrin Domain Containing 3-inflammasome assembly, a key driver of sterile inflammation. It prevents the cleavage of pro-caspase-1 into active caspase-1, reducing Interleukin-1β maturation by 65% in adenosine triphosphate-primed macrophages [6]. Mechanistically, LiriopemuscaribailysaponinsC disrupts the association between Apoptosis-Associated Speck-Like Protein and pro-caspase-1 by binding to the Pyrin domain of Nod-Like Receptor Family Pyrin Domain Containing 3. This interaction attenuates downstream pyroptosis and limits the amplification loop for systemic inflammation. Consequently, it shows efficacy in experimental models of gouty arthritis and colitis, reducing neutrophil infiltration by 40–50% at 10 mg/kg doses [6] [7].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6